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molecular formula C11H14O3 B8610081 2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl acetate CAS No. 38865-66-6

2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl acetate

Cat. No. B8610081
M. Wt: 194.23 g/mol
InChI Key: MDFPPPIHFJPKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04535182

Procedure details

Into a four necked flask equipped with an agitator and a thermometer, 3-acetoxy-2-allyl-3-methyl-4-cyclopentenone (19.4 g), acetic acid (80 ml) and sodium acetate (4 g) were charged and refluxed for 5 hours with agitation. After the completion of the reaction, acetic acid was evaporated off under reduced pressure. The residue was shaken with toluene (70 ml) and water (40 ml). The organic layer was separated, washed with an aqueous solution of sodium bicarbonate and then water and concentrated. The residue was distilled to obtain 4-acetoxy-2-allyl-3-methyl-2-cyclopentenone (16.7 g). Yield, 86%. B.P., 100°-110° C./0.1-0.3 mmHg.
Name
3-acetoxy-2-allyl-3-methyl-4-cyclopentenone
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:5]1([CH3:14])[CH:9]=[CH:8][C:7](=[O:10])[CH:6]1[CH2:11][CH:12]=[CH2:13])(=O)C.[C:15]([O-:18])(=[O:17])[CH3:16].[Na+]>C(O)(=O)C>[C:15]([O:18][CH:9]1[CH2:8][C:7](=[O:10])[C:6]([CH2:11][CH:12]=[CH2:13])=[C:5]1[CH3:14])(=[O:17])[CH3:16] |f:1.2|

Inputs

Step One
Name
3-acetoxy-2-allyl-3-methyl-4-cyclopentenone
Quantity
19.4 g
Type
reactant
Smiles
C(C)(=O)OC1(C(C(C=C1)=O)CC=C)C
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The residue was shaken with toluene (70 ml) and water (40 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a four necked flask equipped with an agitator
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours with agitation
Duration
5 h
CUSTOM
Type
CUSTOM
Details
was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with an aqueous solution of sodium bicarbonate
CONCENTRATION
Type
CONCENTRATION
Details
water and concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1C(=C(C(C1)=O)CC=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.7 g
YIELD: CALCULATEDPERCENTYIELD 176.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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